N-hexyl-2,4-dimethoxybenzamide
Description
N-Hexyl-2,4-dimethoxybenzamide is a benzamide derivative characterized by a hexyl chain attached to the amide nitrogen and methoxy substituents at the 2- and 4-positions of the aromatic ring.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-4-5-6-7-10-16-15(17)13-9-8-12(18-2)11-14(13)19-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI Key |
QSHXZQJBXKFGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-2,4-dimethoxybenzamide can be synthesized starting from 2,4-dimethoxybenzoic acid and hexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-hexyl-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hexyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to exhibit antioxidant and antibacterial activities by scavenging free radicals and inhibiting bacterial growth .
Comparison with Similar Compounds
(a) N-Hexyl-2,4-dinitrobenzamide ()
- Structure : Nitro groups at 2- and 4-positions instead of methoxy.
- Synthesis : Reacts 2,4-dinitrobenzoic acid with hexylamine using PyBOP/DIPEA in DCM/DMF .
- Key Differences : Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy-substituted analogs. This alters reactivity in electrophilic substitution and hydrogen-bonding capacity.
(b) N,N-Diethyl-2,4-dimethoxybenzamide ()
- Structure : Diethylamine substituent instead of hexyl.
- Physicochemical Properties: Lower molecular weight (MW = 300.35 g/mol) compared to the hexyl analog, likely reducing lipophilicity (logP). The H-bond donor/acceptor count (2/4) is identical to the target compound .
(c) N-Hexyl-2,4-dioxo-pyrimidine-1-carboxamides ()
- Structure : Pyrimidine-dione core replaces the benzene ring.
- Biological Activity : Exhibits potent inhibition of acid ceramidase (IC₅₀ = 35–155 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ = 0.05–0.8 nM). Substituents at the C5 position (e.g., bromine, phenyl) significantly enhance potency .
Physicochemical and Spectral Properties
Key Observations :
(a) Enzyme Inhibition
- N-Hexyl-2,4-dioxo-pyrimidine-1-carboxamides: Demonstrated nanomolar IC₅₀ values against acid ceramidase (35–155 nM) and FAAH (0.05–0.8 nM). The dioxo-pyrimidine core is critical for irreversible, noncompetitive inhibition .
- This compound: No direct activity data, but methoxy groups may favor interactions with polar enzyme pockets (e.g., via H-bonding), unlike nitro groups in dinitro analogs.
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